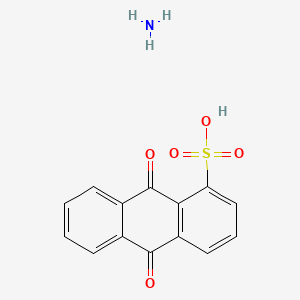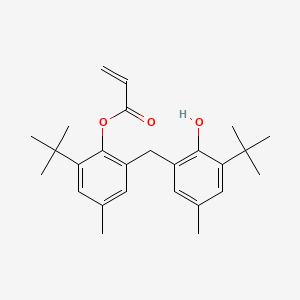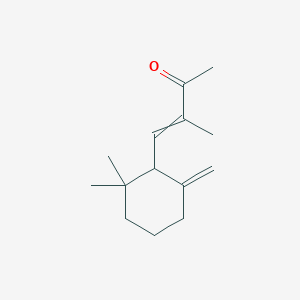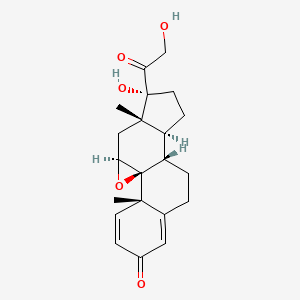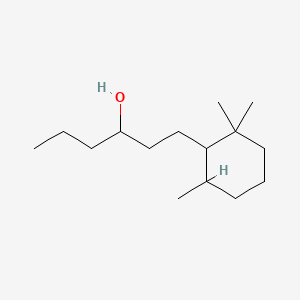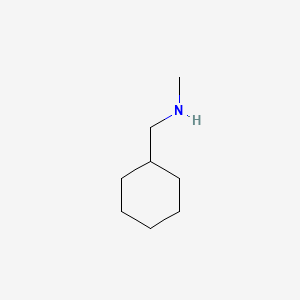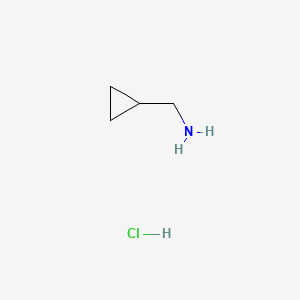
Chlorhydrate de cyclopropane méthylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanemethylamine hydrochloride is a chemical compound with the molecular formula C4H10ClN. It is a derivative of cyclopropylmethanamine, where the amine group is protonated and paired with a chloride ion. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Applications De Recherche Scientifique
Cyclopropanemethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropanemethylamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethylamine with hydrochloric acid. The reaction mixture is stirred at ambient temperature, and the product is purified using preparative high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In industrial settings, cyclopropylmethanamine hydrochloride is produced by reacting cyclopropylmethylamine with hydrochloric acid under controlled conditions. The reaction is typically carried out in a sealed vessel to prevent the escape of volatile components. The product is then purified and crystallized to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanemethylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines and amides.
Mécanisme D'action
The mechanism of action of cyclopropylmethanamine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving the amine group, which can form hydrogen bonds and electrostatic interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the methylene group.
Cyclopropylmethylamine: The parent compound without the hydrochloride salt.
Cyclopropanemethanamine: Another name for cyclopropylmethanamine.
Uniqueness
Cyclopropanemethylamine hydrochloride is unique due to its specific structure, which combines the cyclopropyl ring with a methylene-linked amine group. This structure imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Propriétés
Numéro CAS |
7252-53-1 |
|---|---|
Formule moléculaire |
C4H10ClN |
Poids moléculaire |
107.58 g/mol |
Nom IUPAC |
cyclopropylmethylazanium;chloride |
InChI |
InChI=1S/C4H9N.ClH/c5-3-4-1-2-4;/h4H,1-3,5H2;1H |
Clé InChI |
HXSNGAHNYZBZTH-UHFFFAOYSA-N |
SMILES |
C1CC1CN.Cl |
SMILES canonique |
C1CC1C[NH3+].[Cl-] |
Key on ui other cas no. |
7252-53-1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


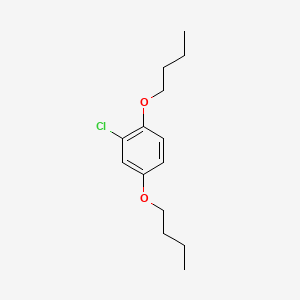
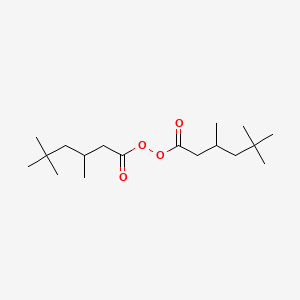
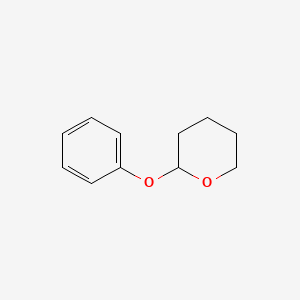
![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1583304.png)

